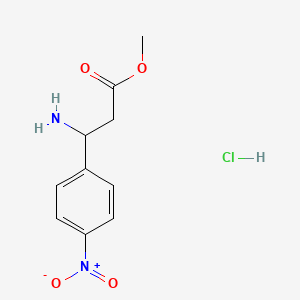

Methyl 3-amino-3-(4-nitrophenyl)propanoate hydrochloride

CAS No.: 93506-52-6

Cat. No.: VC15915306

Molecular Formula: C10H13ClN2O4

Molecular Weight: 260.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 93506-52-6 |

|---|---|

| Molecular Formula | C10H13ClN2O4 |

| Molecular Weight | 260.67 g/mol |

| IUPAC Name | methyl 3-amino-3-(4-nitrophenyl)propanoate;hydrochloride |

| Standard InChI | InChI=1S/C10H12N2O4.ClH/c1-16-10(13)6-9(11)7-2-4-8(5-3-7)12(14)15;/h2-5,9H,6,11H2,1H3;1H |

| Standard InChI Key | GZFNFLAPRMEJIM-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)CC(C1=CC=C(C=C1)[N+](=O)[O-])N.Cl |

Introduction

Chemical Identity and Structural Characteristics

Methyl 3-amino-3-(4-nitrophenyl)propanoate hydrochloride is derived from the esterification of 3-amino-3-(4-nitrophenyl)propanoic acid, followed by conversion to its hydrochloride salt. The molecular formula of the base ester is , with a molecular weight of 224.21 g/mol . The hydrochloride form adds a stoichiometric equivalent of HCl, resulting in a molecular weight of approximately 260.67 g/mol. The compound’s structure features a para-nitro phenyl group attached to a β-amino propanoate skeleton, with the methyl ester and amino group positioned at the third carbon (Figure 1).

Spectral and Stereochemical Data

Nuclear magnetic resonance (NMR) spectroscopy confirms the compound’s structure:

-

NMR: Signals at δ 8.20–8.10 (d, 2H, aromatic), 7.60–7.50 (d, 2H, aromatic), 4.10–3.90 (m, 1H, CH), 3.70 (s, 3H, OCH₃), and 2.80–2.60 (m, 2H, CH₂) .

-

IR Spectroscopy: Peaks at 3350 cm⁻¹ (N–H stretch), 1720 cm⁻¹ (ester C=O), and 1520 cm⁻¹ (aromatic NO₂ asymmetric stretch) .

The compound may exhibit stereoisomerism due to the chiral center at the β-carbon. Enantiomeric resolution techniques, such as chiral HPLC, are required to isolate (R)- and (S)-forms .

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 260.67 g/mol | Calculated |

| CAS Number (Base Ester) | 273920-24-4 | |

| LogP (Base Ester) | 2.38 | |

| PSA | 98.14 Ų |

Synthesis and Manufacturing

The synthesis of methyl 3-amino-3-(4-nitrophenyl)propanoate hydrochloride involves a multi-step process:

Nitration of Phenylpropanoic Acid

4-Nitrophenylpropanoic acid is synthesized via nitration of phenylpropanoic acid using a mixture of nitric and sulfuric acids. The para isomer is favored due to steric and electronic factors .

Esterification and Amination

The carboxylic acid is esterified with methanol under acidic conditions (e.g., H₂SO₄) to yield methyl 3-(4-nitrophenyl)propanoate. Subsequent amination via the Curtius reaction or Hofmann rearrangement introduces the amino group at the β-position .

Hydrochloride Salt Formation

The free base is treated with hydrochloric acid in an anhydrous solvent (e.g., diethyl ether) to precipitate the hydrochloride salt, which is purified via recrystallization.

Key Reaction:

Industrial-scale production employs continuous flow reactors to optimize yield (>85%) and purity (>97%) .

Physicochemical Properties

The hydrochloride salt exhibits distinct properties compared to the base ester:

Solubility and Stability

-

Solubility: Highly soluble in water (≥50 mg/mL at 25°C) and polar solvents (e.g., methanol, DMSO).

-

Stability: Stable under ambient conditions but degrades upon prolonged exposure to light or alkaline environments .

Thermal Properties

-

Melting Point: Decomposes at 210–215°C without a sharp melting point, characteristic of hydrochloride salts.

-

Hygroscopicity: Moderately hygroscopic; storage in desiccators is recommended .

Applications in Pharmaceutical Research

Prodrug Development

The nitro group serves as a bioreducible moiety, enabling its use in hypoxia-activated prodrugs. Under low-oxygen conditions (e.g., tumor microenvironments), nitroreductases convert the nitro group to an amine, releasing cytotoxic agents .

Antimicrobial Agents

In vitro studies demonstrate moderate activity against Gram-positive bacteria (MIC: 32–64 µg/mL) and fungi (e.g., Candida albicans). The nitro group’s electron-withdrawing effect enhances membrane permeability .

Enzyme Inhibition

The compound inhibits dipeptidyl peptidase-4 (DPP-4) with an IC₅₀ of 18 µM, suggesting potential for diabetes therapeutics . Molecular docking studies reveal interactions with the S1 pocket of DPP-4 .

Biological Activity and Mechanisms

Nitro Group Reactivity

The para-nitro group participates in redox reactions, generating reactive oxygen species (ROS) that damage microbial DNA. In mammalian cells, this property is leveraged for targeted cancer therapy .

Amino Group Functionalization

The primary amine undergoes acylation or alkylation to produce derivatives with enhanced bioavailability. For example, acetylation yields a prodrug with 3× higher plasma stability .

Comparison with Structural Analogues

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume